Isopropamide chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

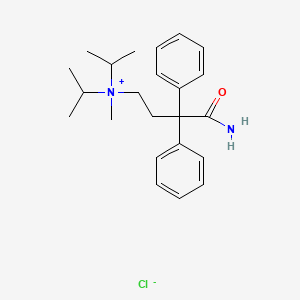

Isopropamide chloride is a long-acting quaternary anticholinergic drug primarily used to treat gastrointestinal disorders marked by hyperacidity and hypermotility. It is effective in relieving symptoms of peptic ulcers, gastritis, and irritable bowel syndrome . The compound is known for its ability to reduce spasms and pain associated with these conditions.

Preparation Methods

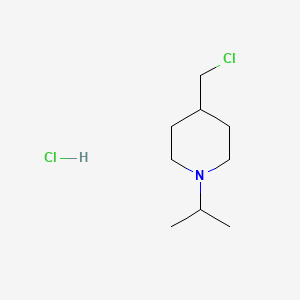

Synthetic Routes and Reaction Conditions: The synthesis of isopropamide chloride involves the reaction of 3-carbamoyl-3,3-diphenylpropyl chloride with N,N-diisopropylamine in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .

Chemical Reactions Analysis

Types of Reactions: Isopropamide chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form isopropamide and hydrochloric acid.

Common Reagents and Conditions:

Bases: Used in substitution reactions to facilitate the removal of the chloride ion.

Water: Acts as a reagent in hydrolysis reactions.

Major Products Formed:

Isopropamide: Formed through hydrolysis.

Substituted Derivatives: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Isopropamide chloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study anticholinergic activity and its effects on various chemical pathways.

Biology: Investigated for its effects on cellular processes and neurotransmitter interactions.

Medicine: Extensively studied for its therapeutic potential in treating gastrointestinal disorders and its role in combination therapies for colds and flu

Industry: Utilized in the development of new anticholinergic drugs and formulations.

Mechanism of Action

Isopropamide chloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the gastrointestinal tract. This inhibition reduces the motility and secretion of the gastrointestinal system, thereby alleviating symptoms of hyperacidity and spasms . The compound’s quaternary ammonium structure ensures it remains localized in the gastrointestinal tract, minimizing systemic side effects .

Comparison with Similar Compounds

Atropine: Another anticholinergic drug used to treat similar conditions but with a broader range of systemic effects.

Hyoscyamine: Similar in action but differs in its pharmacokinetic profile and side effect profile.

Scopolamine: Used for motion sickness and has central nervous system effects

Uniqueness of Isopropamide Chloride: this compound’s long-acting nature and its ability to remain localized in the gastrointestinal tract make it unique among anticholinergic drugs. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, reducing the risk of central nervous system side effects .

Properties

CAS No. |

24353-18-2 |

|---|---|

Molecular Formula |

C23H33ClN2O |

Molecular Weight |

389.0 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;chloride |

InChI |

InChI=1S/C23H32N2O.ClH/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H |

InChI Key |

YDLRIMWTVADYID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)